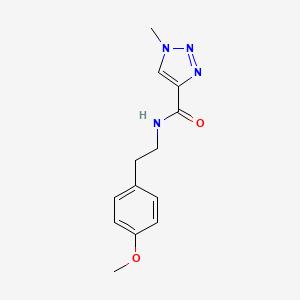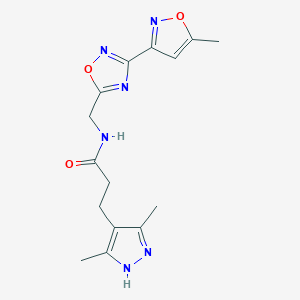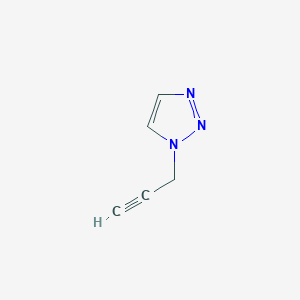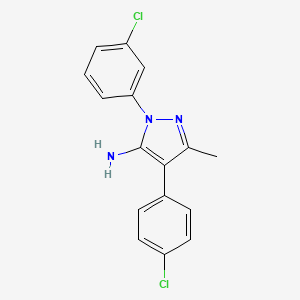
5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C16H11ClN2O2S2 and its molecular weight is 362.85. The purity is usually 95%.
The exact mass of the compound 5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
A series of bis-pyrazolyl-thiazoles, including those incorporating the thiophene moiety, were synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. The results showcased promising activities of certain compounds, indicating the potential anticancer properties of these compounds (Gomha, Edrees, & Altalbawy, 2016).
Antidepressant Activity
Phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activity. One particular compound significantly reduced immobility time in force swimming and tail suspension tests, suggesting its potential as an antidepressant medication (Mathew, Suresh, & Anbazhagan, 2014).
Antimicrobial Activity
Hybrid compounds containing pyrazole, thiophene, and aurones demonstrated promising antimicrobial activity against certain fungal and bacterial strains, highlighting their potential in antimicrobial applications (Ashok, Ziauddin, Lakshmi, & Sarasija, 2016).
Structural and Computational Analysis
Several studies have been focused on the synthesis and structural characterization of various pyrazoline derivatives, including those with thiophene-2-yl groups. These studies often involve advanced techniques such as X-ray diffraction, Hirshfeld surface analysis, and molecular docking studies, contributing to our understanding of the molecular structures and potential applications of these compounds (Uzun, 2022; Loh et al., 2013; Prabhuswamy et al., 2016).
Optoelectronic Applications
Novel heterocyclic compounds, including those with thiophene and pyrazole units, have been synthesized and characterized for their potential use in opto-electronic applications. The materials exhibited promising optical properties, indicating their potential for use in optoelectronic devices (Ramkumar & Kannan, 2015).
Photoactivated Cytotoxicity
Novel pyrazoline derivatives have been synthesized and evaluated for their photoactivated cytotoxicity, showing enhanced inhibitory activities under UV-A light irradiation. These compounds may serve as potential candidates for new photoactivated pesticides (Luo, Liu, & Yang, 2014).
Propriétés
IUPAC Name |
[3-(5-chlorofuran-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S2/c17-15-6-5-12(21-15)11-9-10(13-3-1-7-22-13)18-19(11)16(20)14-4-2-8-23-14/h1-8,11H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQMCDKMHWMAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CS3)C4=CC=C(O4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

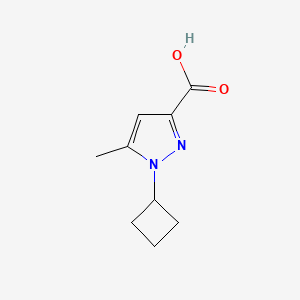
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)imidazolidin-2-one](/img/structure/B2807113.png)

![3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-methoxyphenyl)urea](/img/structure/B2807116.png)


![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2807122.png)
![N-[4-[2-keto-2-(o-anisylamino)ethyl]thiazol-2-yl]-3,5-dimethoxy-benzamide](/img/structure/B2807123.png)
